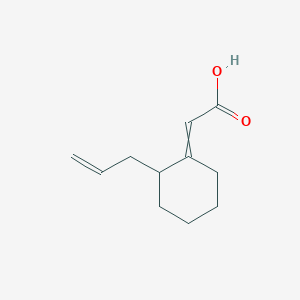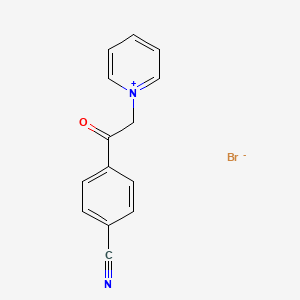
(2-Ethylbenzofuran-3-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylbenzofuran-3-yl)(phenyl)methanone is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring substituted with an ethyl group at the 2-position and a phenylmethanone group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylbenzofuran-3-yl)(phenyl)methanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-ethylphenol with phenylacetic acid in the presence of a dehydrating agent such as polyphosphoric acid can lead to the formation of the benzofuran ring . The resulting intermediate can then be further reacted with benzoyl chloride in the presence of a base like pyridine to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethylbenzofuran-3-yl)(phenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its biological activity .
Common Reagents and Conditions
Substitution: Substitution reactions often involve the use of halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of (2-Ethylbenzofuran-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The compound’s structure-activity relationship plays a crucial role in determining its efficacy and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Ethylbenzofuran-3-yl)(4-hydroxyphenyl)methanone (Benzarone): This compound is structurally similar but contains a hydroxyl group on the phenyl ring.
Furan-2-yl (phenyl)methanone Derivatives: These compounds share a similar core structure but differ in the substituents on the furan ring.
Uniqueness
(2-Ethylbenzofuran-3-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit protein tyrosine kinases makes it a valuable compound in cancer research and drug development .
Propriétés
Numéro CAS |
3131-64-4 |
|---|---|
Formule moléculaire |
C17H14O2 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
(2-ethyl-1-benzofuran-3-yl)-phenylmethanone |
InChI |
InChI=1S/C17H14O2/c1-2-14-16(13-10-6-7-11-15(13)19-14)17(18)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
Clé InChI |
RNRVHRZVPBEPDF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-amino-2-bromo-6-methyl-3-(3-methylphenyl)thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8555644.png)
![tert-butyl 4-[4-(2-fluoro-4-methylsulfonylanilino)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B8555648.png)

![6-Methyl-5-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B8555657.png)

![[3,5-Bis(benzyloxy)phenyl]acetic acid](/img/structure/B8555612.png)
![5-Isoquinolinesulfonamide,n-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B8555627.png)

![1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-5-phenyl-,ethyl ester](/img/structure/B8555636.png)

